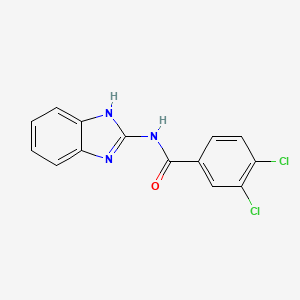

N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide

Description

N-(1H-Benzimidazol-2-yl)-3,4-dichlorobenzamide (molecular formula: C₁₄H₉Cl₂N₃O) is a benzimidazole-derived compound featuring a 3,4-dichlorobenzamide moiety. Its structure combines a benzimidazole core—a heterocyclic aromatic system known for pharmacological relevance—with a substituted benzamide group. This compound has garnered attention in medicinal chemistry for its neuroprotective properties, particularly as a modulator of metabotropic glutamate receptor 5 (mGluR5) . Synthesized via amide coupling between 2-aminobenzimidazole and 3,4-dichlorobenzoyl chloride, it exhibits distinct physicochemical properties, including moderate solubility in polar aprotic solvents and stability under ambient conditions .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-6-5-8(7-10(9)16)13(20)19-14-17-11-3-1-2-4-12(11)18-14/h1-7H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCYKXYLOUABIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide typically involves the condensation of 1,2-diaminobenzene with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzimidazole ring . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in microorganisms and cancer cells . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Benzamide Derivatives with Alternative Moieties

- N-(3,4-Dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide : Incorporates a sulfonamide group, enhancing solubility but reducing potency due to decreased lipophilicity .

- N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide : The benzothiazole moiety increases metabolic stability but requires higher doses for efficacy compared to benzimidazole analogs .

Halogen Substitution Effects

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide) exhibit lower cytotoxicity but reduced receptor affinity compared to chlorinated derivatives .

- Methoxy Groups : Methoxy-substituted benzamides (e.g., 3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide) show poor potency due to electron-donating effects destabilizing charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.